molecular formula C21H24O8 B1516890 Orientalide

Orientalide

Cat. No.: B1516890
M. Wt: 404.4 g/mol
InChI Key: ICSRGCDFFKMLJW-AMVJFLEGSA-N
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Description

Orientalide (CAS: 72704-05-3; C₂₁H₂₄O₈; MW: 404.415) is a non-crystalline diterpenoid compound isolated from Siegesbeckia orientalis (Xixiancao), a plant widely used in traditional Chinese medicine (TCM) for treating rheumatism, inflammation, and neurological disorders . It is a key component in formulations such as Tian Dan Tong Luo Pian and Shujin Huoluo Wan, where it contributes to "dispelling wind-dampness" and promoting blood circulation . Pharmacological studies highlight its role in modulating anti-inflammatory pathways, though its specific molecular targets remain under investigation .

Properties

Molecular Formula

C21H24O8

Molecular Weight

404.4 g/mol

IUPAC Name

[(3aS,4S,5S,6E,10Z,11aR)-5-acetyloxy-6-formyl-10-(hydroxymethyl)-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-methylprop-2-enoate

InChI

InChI=1S/C21H24O8/c1-11(2)20(25)29-19-17-12(3)21(26)28-16(17)8-14(9-22)6-5-7-15(10-23)18(19)27-13(4)24/h7-8,10,16-19,22H,1,3,5-6,9H2,2,4H3/b14-8-,15-7-/t16-,17+,18+,19+/m1/s1

InChI Key

ICSRGCDFFKMLJW-AMVJFLEGSA-N

Isomeric SMILES

CC(=C)C(=O)O[C@H]1[C@@H]2[C@@H](/C=C(/CC/C=C(\[C@@H]1OC(=O)C)/C=O)\CO)OC(=O)C2=C

Canonical SMILES

CC(=C)C(=O)OC1C2C(C=C(CCC=C(C1OC(=O)C)C=O)CO)OC(=O)C2=C

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues from Siegesbeckia orientalis

Compound Molecular Formula Physical State Source Key Features
Orientalide C₂₁H₂₄O₈ Non-crystalline Siegesbeckia orientalis Diterpenoid; anti-inflammatory
Orientalin A C₂₂H₃₆O₅ Crystalline Siegesbeckia orientalis Melting point: 158–159°C; uncharacterized bioactivity
Orientalin B C₂₂H₃₆O₅ Crystalline Siegesbeckia orientalis Melting point: 92.5–94°C; structural isomer of Orientalin A

Key Insights :

  • This compound’s oxygen-rich structure (8 oxygen atoms vs. 5 in Orientalins) may enhance its solubility and bioavailability compared to its analogues .
  • The lack of crystallinity in this compound contrasts with the crystalline nature of Orientalin A/B, suggesting differences in metabolic stability .

Bioactive Diterpenoids from Related Medicinal Plants

Compound Molecular Formula Source Pharmacological Activity Mechanism/Application
Oridonin C₂₀H₂₈O₆ Rhabdosia rubescens Anticancer (LD₅₀: 37.5–55.8 mg/kg); antimicrobial Inhibits DNA/RNA synthesis; targets K562 leukemia cells
Oriediterpenol C₂₀H₃₂O Alisma orientale Uncharacterized bioactivity Structural similarity to labdane diterpenes
Orientalol A C₁₅H₂₆O₃ Alisma orientale Bladder smooth muscle relaxant (44.3% inhibition) Acts on carbachol-induced contractions

Key Insights :

  • Oridonin exhibits potent cytotoxicity against cancer cells (e.g., gastric, liver cancers), unlike this compound, which focuses on anti-inflammatory applications .
  • Orientalol A ’s specificity for bladder smooth muscle contrasts with this compound’s broader anti-rheumatic effects .

Pharmacological Activity Comparison

Table 3: Bioactivity Profiles of this compound and Analogues

Compound Anticancer Anti-inflammatory Antimicrobial Neuromodulatory
This compound No data High No data Moderate
Oridonin High Moderate High (Gram±) No data
Orientalol A No data No data No data High (muscle relaxant)

Notable Findings:

  • This compound’s anti-inflammatory activity is synergistically enhanced in TCM formulations with compounds like Darutoside and Orientin .
  • Oridonin’s LD₅₀ values (37.5–55.8 mg/kg) indicate higher toxicity compared to this compound, which lacks reported acute toxicity data .

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